molecular formula C16H16N2O2 B5548222 2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole CAS No. 3652-94-6

2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

Cat. No.: B5548222
CAS No.: 3652-94-6
M. Wt: 268.31 g/mol
InChI Key: BADRXCZZUGMXDN-UHFFFAOYSA-N
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Description

MMV666009 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture (MMV) to facilitate the discovery of new antimalarial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV666009 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its biological activity. The specific synthetic routes and reaction conditions for MMV666009 are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of MMV666009 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

MMV666009 can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.

    Hydrolysis: Acidic or basic conditions are typically employed, using reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups present in MMV666009 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of MMV666009 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes and disrupt essential biological pathways, leading to the death of the parasite. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that MMV666009 may interfere with the parasite’s metabolic processes and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • MMV019066
  • MMV396680
  • MMV011259
  • MMV666601
  • MMV006278

Uniqueness

MMV666009 stands out due to its unique chemical structure and potent antimalarial activity. Compared to similar compounds, MMV666009 has shown higher efficacy in preclinical studies and a favorable safety profile. Its ability to target multiple stages of the malaria parasite’s life cycle makes it a promising candidate for further development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17-12-5-3-4-6-13(12)18(2)16(17)11-7-8-14-15(9-11)20-10-19-14/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADRXCZZUGMXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350421
Record name GNF-Pf-420
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-94-6
Record name GNF-Pf-420
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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